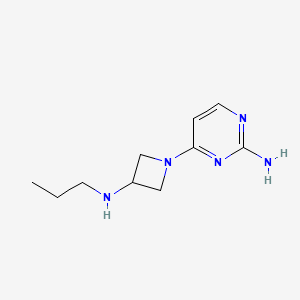

![molecular formula C21H13F7N4O3 B11930888 5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)

5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PYR01 is a potent nonnucleoside reverse transcriptase inhibitor of HIV-1. It concurrently acts as a targeted activator to eliminate cells expressing HIV-1 . This compound has shown significant promise in the field of HIV research due to its dual functionality in inhibiting viral replication and selectively killing infected cells .

Métodos De Preparación

The synthesis of PYR01 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes and can be synthesized in bulk upon request .

Análisis De Reacciones Químicas

PYR01 undergoes various chemical reactions, primarily focusing on its interaction with HIV-1 reverse transcriptase. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol and acts as an allosteric modulator to accelerate dimerization . This results in premature intracellular viral protease activation and selective HIV-1 infected cell death . Common reagents and conditions used in these reactions include specific inhibitors and activators that facilitate the binding and modulation processes .

Aplicaciones Científicas De Investigación

PYR01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying nonnucleoside reverse transcriptase inhibitors. In biology and medicine, it is used to investigate the mechanisms of HIV-1 replication and the potential for targeted cell killing . The compound’s ability to selectively eliminate HIV-1 infected cells makes it a valuable tool in the development of new therapeutic strategies for HIV-1 cure .

Mecanismo De Acción

The mechanism of action of PYR01 involves its binding to the reverse transcriptase-p66 domain of monomeric Gag-Pol. This binding acts as an allosteric modulator, accelerating dimerization and resulting in premature intracellular viral protease activation . This process leads to the selective killing of HIV-1 infected cells. The molecular targets and pathways involved include the reverse transcriptase-p66 domain and the intracellular viral protease .

Comparación Con Compuestos Similares

PYR01 is unique in its dual functionality as both an inhibitor of HIV-1 reverse transcriptase and a targeted activator for eliminating HIV-1 infected cells. Similar compounds include other nonnucleoside reverse transcriptase inhibitors such as Pyr02, which also inhibits HIV-1 viral replication but lacks the potent cell-killing activity of PYR01 . The structural differences between PYR01 and Pyr02 result in varying degrees of efficacy in inducing dimerization and subsequent cell death .

Propiedades

Fórmula molecular |

C21H13F7N4O3 |

|---|---|

Peso molecular |

502.3 g/mol |

Nombre IUPAC |

5-(difluoromethyl)-3-[1-[(5-fluoro-2-oxo-1H-pyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)pyrimidin-5-yl]oxy-2-methylbenzonitrile |

InChI |

InChI=1S/C21H13F7N4O3/c1-9-11(5-29)2-10(17(23)24)4-14(9)35-15-16(21(27,28)20(25)26)31-8-32(19(15)34)7-12-3-13(22)6-30-18(12)33/h2-4,6,8,17,20H,7H2,1H3,(H,30,33) |

Clave InChI |

VZPBEVWOYXRBLB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=CC(=CNC3=O)F)C(C(F)F)(F)F)C(F)F)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

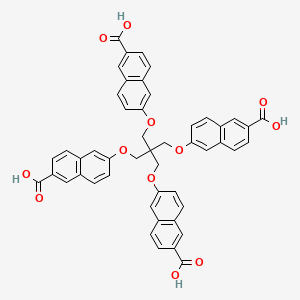

![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)

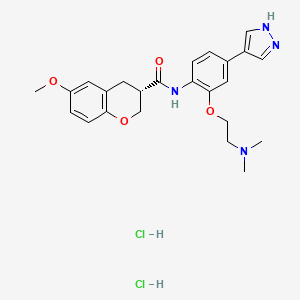

![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)

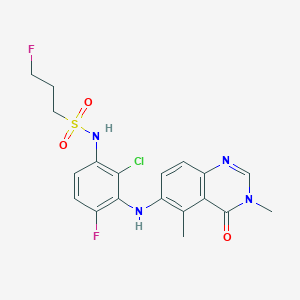

![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)